REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[C:6]([CH3:15])=[C:7]([C:10]([CH3:14])=[CH:11][C:12]=1[CH3:13])[CH:8]=O.[CH3:16][C:17]([CH3:19])=[O:18]>O>[CH3:3][O:4][C:5]1[C:6]([CH3:15])=[C:7]([CH:8]=[CH:16][C:17](=[O:18])[CH3:19])[C:10]([CH3:14])=[CH:11][C:12]=1[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=O)C(=CC1C)C)C
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at a temperature of 65° C. for a period of 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=CC1C)C)C=CC(C)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |